tert-Butyl 3-ethylcyclopent-1-ene-1-carboxylate
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Overview
Description
tert-Butyl 3-ethylcyclopent-1-ene-1-carboxylate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings. This particular compound features a cyclopentene ring with an ethyl group and a tert-butyl ester group attached, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-ethylcyclopent-1-ene-1-carboxylate can be achieved through various methods. One common approach involves the esterification of 3-ethylcyclopent-1-ene-1-carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and improved efficiency compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-ethylcyclopent-1-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
tert-Butyl 3-ethylcyclopent-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: May serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavorings due to its ester functionality
Mechanism of Action
The mechanism of action of tert-Butyl 3-ethylcyclopent-1-ene-1-carboxylate primarily involves its reactivity as an ester. Esters can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved in its reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another ester with a tert-butyl group, used as a precursor to biologically active natural products.
tert-Butyl 3-ethylcarbodiimide: Used in peptide synthesis and known for its unique reactivity.
Uniqueness
tert-Butyl 3-ethylcyclopent-1-ene-1-carboxylate is unique due to its specific structure, which combines a cyclopentene ring with an ethyl group and a tert-butyl ester group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
816444-23-2 |
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Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
tert-butyl 3-ethylcyclopentene-1-carboxylate |
InChI |
InChI=1S/C12H20O2/c1-5-9-6-7-10(8-9)11(13)14-12(2,3)4/h8-9H,5-7H2,1-4H3 |
InChI Key |
LSBNEJSKJFKVHT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(=C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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